N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide
Description
Properties
CAS No. |
144170-10-5 |
|---|---|
Molecular Formula |
C27H28BrNO2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide |
InChI |
InChI=1S/C27H28BrNO2/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30) |
InChI Key |
AJLGIHBSQSODDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br |
Synonyms |
2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide KF 17828 KF-17828 KF17828 KW 3033 KW-3033 |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Monobromination
NBS enables regioselective bromination of 1,3-dicarbonyl intermediates under solvent-free conditions. This approach avoids di-brominated byproducts and achieves yields >90%. For example:
Light-Assisted Bromination
Adapting protocols from fluorobenzaldehyde synthesis, bromination of toluenic precursors uses 40% HBr and 30% H₂O₂ under UV light. This method is scalable and achieves ≥99.0% purity.
Carboxamide Formation
The ketone group in dibenzo[b,e]oxepin-11(6H)-one is converted to a carboxamide via nucleophilic acyl substitution .
Coupling with 2,6-Diisopropylaniline
The reaction employs 2,6-diisopropylaniline and activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). For instance:
Optimization and Purification
Reaction Conditions
Purification Techniques
-
Column chromatography : Silica gel with hexane/ethyl acetate eluents resolves brominated byproducts.
-
Recrystallization : Ethanol or methanol yields crystals with >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Bromination Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS Monobromination | NBS | None | 92 | 98 |
| HBr/H₂O₂ | HBr | Light | 100 | 99 |
| FeCl₂ Cyclization | – | FeCl₂ | 85 | 99 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
KF 17828 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions are crucial in the synthesis of KF 17828, particularly at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halogenating agents and catalysts.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further analyzed for their biological activity.
Scientific Research Applications
KF 17828 has several scientific research applications, including:
Mechanism of Action
KF 17828 exerts its effects by inhibiting sterol O-acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesterol esters, thereby reducing serum cholesterol levels . The molecular targets include the active site of the enzyme, where the compound binds and prevents its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of dibenzoxepin carboxamides and related derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, heteroatom variations, and biological activity.
Substituent Position on the Dibenzoxepin Ring
Positional Isomerism (2-Bromo vs. 3-Bromo):
- Target Compound (2-Bromo): Substitution at position 2 of the dibenzoxepin ring is critical for ACAT inhibition. The bromine atom’s bulkiness and moderate electronegativity enhance hydrophobic interactions with the enzyme’s active site, contributing to its IC₅₀ of 23 nM .
- 3-Bromo Analogue (CAS 144170-21-8): Shifting the bromine to position 3 significantly reduces potency. Evidence suggests that substituents at position 2 optimize steric and electronic compatibility with ACAT, while position 3 disrupts binding .
Halogen Substituent Effects (Bromine vs. Chlorine)
- 2-Bromo Derivative (Target Compound): Bromine’s larger atomic radius and higher lipophilicity improve membrane permeability and target engagement, as reflected in its nanomolar potency .
- 2-Chloro Analogue (CAS 144170-09-2): Replacing bromine with chlorine reduces bulkiness and lipophilicity, leading to weaker ACAT inhibition. While exact IC₅₀ values are unreported, SAR studies confirm that larger halogens enhance activity .
Heteroatom Variation in the Central Ring (Oxepin vs. Thiepin)
- Dibenzoxepin Core (Target Compound): The oxygen atom in the oxepin ring contributes to conformational rigidity and moderate polarity, favoring interactions with ACAT’s hydrophobic pockets .
- Dibenzothiepin Analogue (CAS 154775-73-2): Replacing oxygen with sulfur introduces greater polarizability and steric bulk.
Comparative Data Table
*Estimated based on SAR trends .
Key Research Findings
Optimal Substituent Position: Position 2 on the dibenzoxepin ring is essential for ACAT inhibition. The 3-bromo isomer (CAS 144170-21-8) exhibits markedly lower activity due to suboptimal steric alignment .
Halogen Size Matters: Bromine’s bulkiness enhances binding affinity compared to chlorine, as seen in the target compound’s 23 nM IC₅₀ versus the 2-chloro analogue’s weaker activity .
Role of the 2,6-Diisopropylphenyl Group: This substituent on the anilide moiety maximizes hydrophobic interactions with ACAT, a feature conserved across active analogues .
Heteroatom Impact: The oxygen atom in the oxepin ring is preferred for activity, though sulfur-containing analogues (e.g., dibenzothiepin) remain unexplored in biological assays .
Biological Activity
N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide, also known by its CAS number 144170-10-5, is a compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C27H28BrNO2
- Molecular Weight : 478.4 g/mol
- IUPAC Name : 2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c]benzoxepine-11-carboxamide
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects.
- Enzyme Inhibition : Research indicates that similar compounds have shown inhibitory effects on enzymes like tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial in conditions related to hyperpigmentation.
- Cell Viability : Studies involving B16F10 mouse melanoma cells suggest that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential applications in dermatological treatments.
Case Study: Tyrosinase Inhibition
A comparative study analyzed the tyrosinase inhibitory activity of several compounds structurally related to this compound. The findings highlighted:
- IC50 Values : Compounds with similar scaffolds exhibited varying degrees of inhibition against tyrosinase:
- Compound A: IC50 = 14.33 ± 1.63 μM
- Compound B (related structure): IC50 = 0.51 ± 0.00 μM
- Compound C (related structure): IC50 = >200 μM
These results suggest that modifications in the chemical structure can significantly impact biological activity.
Cytotoxicity Assessment
In a separate study assessing the cytotoxic effects on B16F10 cells:
| Compound | Concentration (μM) | Cytotoxicity after 48h | Cytotoxicity after 72h |
|---|---|---|---|
| Compound A | 0 | None | None |
| Compound A | 5 | Minimal | Weak |
| Compound B | 0 | None | None |
| Compound B | 5 | None | None |
The results indicate that while some compounds exhibit minimal cytotoxicity at higher concentrations, they retain their efficacy as enzyme inhibitors.
Research Findings Summary
Recent research highlights the potential of this compound as a promising candidate for therapeutic applications:
- Tyrosinase Inhibition : The compound's structural characteristics suggest it could be developed as a treatment for skin disorders related to excessive melanin production.
- Safety Profile : The low cytotoxicity observed in cell-based assays supports further investigation into its use in cosmetic and pharmaceutical formulations.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound in a laboratory setting?
Answer:
Synthesis optimization requires attention to reaction kinetics, solvent selection, and catalyst efficiency. For example:
- Reaction Fundamentals : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, reaction time) and identify optimal conditions. This minimizes trial-and-error approaches .
- Separation Technologies : Post-synthesis purification may involve membrane separation or crystallization techniques, as outlined in CRDC subclass RDF2050104 .
- Process Control : Implement real-time monitoring (e.g., in-line spectroscopy) to track intermediate formation and reduce side products, aligning with CRDC subclass RDF2050108 .
Basic: Which analytical techniques are most reliable for characterizing its structural and electronic properties?
Answer:
- X-ray Crystallography : Resolves the stereochemistry of the dibenzoxepin core and confirms bromine substitution patterns (see structural analogs in ) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., isopropyl groups at the 2,6-positions) and hydrogen bonding in the carboxamide moiety.
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to validate experimental observations .
Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?
Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to map energetically feasible pathways for functionalizing the dibenzoxepin scaffold .
- QSAR Modeling : Correlate structural features (e.g., bromine position, substituent bulk) with biological activity using machine learning-trained models.
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis candidates, leveraging tools like AutoDock Vina.
Advanced: How should researchers resolve contradictions in observed reaction yields or spectroscopic data?
Answer:
- Statistical Analysis : Apply multivariate regression (DoE) to distinguish significant variables from noise. For instance, ANOVA can identify whether solvent polarity or temperature drives yield discrepancies .
- Error Propagation Modeling : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) using Monte Carlo simulations.
- Cross-Validation : Compare results across multiple techniques (e.g., XRD vs. DFT-optimized geometries) to confirm structural assignments .
Advanced: What methodologies are recommended for studying its potential in drug discovery pipelines?
Answer:
- In Vitro Screening : Use high-throughput assays to evaluate cytotoxicity and target inhibition. For example, modify the carboxamide group to enhance solubility (see ’s strategies for analog optimization) .
- Metabolic Stability Studies : Employ LC-MS to track hepatic microsomal degradation rates, guided by CRDC subclass RDF2050103 principles for chemical engineering design .
- Toxicity Profiling : Apply cheminformatics tools (e.g., ProTox-II) to predict off-target effects and prioritize low-risk candidates.
Advanced: How can researchers design experiments to explore its applications in materials science?
Answer:
- Supramolecular Assembly : Investigate self-assembly behavior via SAXS or TEM, focusing on π-π interactions from the aromatic core.
- Thermal Stability Analysis : Use TGA/DSC to assess decomposition thresholds, critical for high-temperature material applications.
- Surface Modification : Functionalize the compound with polymerizable groups (e.g., acrylates) using methodologies from CRDC subclass RDF2050107 (powder/particle technology) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer, reducing side reactions .
- Green Chemistry Metrics : Optimize atom economy and E-factor using CRDC subclass RDF2050106 (fuel/renewable engineering) principles .
- Process Simulation : Use Aspen Plus or COMSOL to model large-scale synthesis and identify bottlenecks (e.g., solvent recovery inefficiencies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
